![molecular formula C30H29N3O5 B579822 2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol CAS No. 18732-52-0](/img/structure/B579822.png)
2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and oxime groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime typically involves the reaction of 2-hydroxy-beta-phenylpropiophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which subsequently undergoes further reaction to form the final dioxime product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime is explored for its potential as a drug candidate. Its ability to form stable complexes with metal ions makes it a candidate for metal-based drugs, which are used in treatments for various diseases, including cancer.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or inhibit enzyme activity. The pathways involved often include coordination chemistry and redox reactions, where the compound acts as a ligand or an inhibitor.
Vergleich Mit ähnlichen Verbindungen
beta-Hydroxy-beta-methylbutyrate (HMB): A metabolite of leucine, used in muscle growth and recovery.
beta-Hydroxy-beta-methylglutaryl-CoA (HMG-CoA): An intermediate in the mevalonate pathway, crucial for cholesterol synthesis.
Uniqueness: beta,beta’-Hydroxyiminobis(2’-hydroxy-beta-phenylpropiophenone)dioxime is unique due to its multiple functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
18732-52-0 |
|---|---|
Molekularformel |
C30H29N3O5 |
Molekulargewicht |
511.578 |
IUPAC-Name |
6-[1-(hydroxyamino)-3-[hydroxy-[3-(hydroxyamino)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenylpropyl]amino]-3-phenylpropylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C30H29N3O5/c34-29-17-9-7-15-23(29)25(31-36)19-27(21-11-3-1-4-12-21)33(38)28(22-13-5-2-6-14-22)20-26(32-37)24-16-8-10-18-30(24)35/h1-18,27-28,31-32,36-38H,19-20H2 |
InChI-Schlüssel |
FGZUDTSGSLPMJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=C2C=CC=CC2=O)NO)N(C(CC(=C3C=CC=CC3=O)NO)C4=CC=CC=C4)O |
Synonyme |
β,β/'-Hydroxyiminobis(2/'-hydroxy-β-phenylpropiophenone)dioxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)
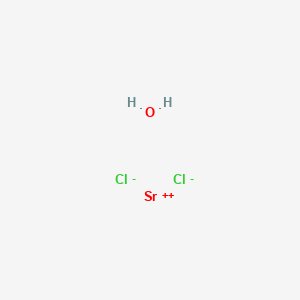
![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)
![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)
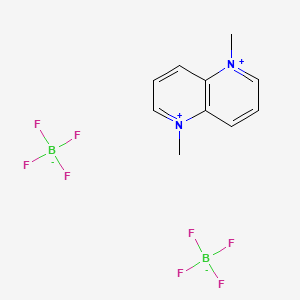
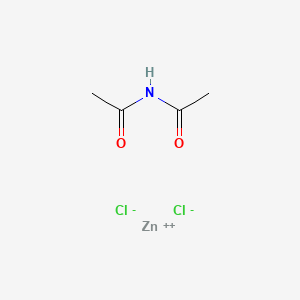
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
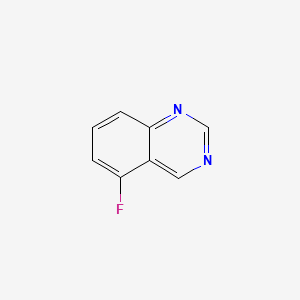
![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)
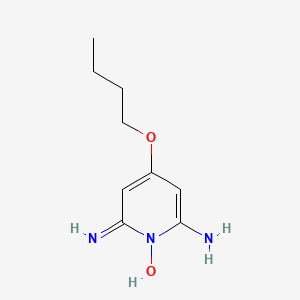
![9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579762.png)
